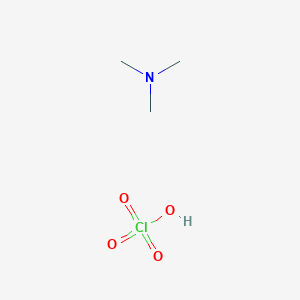
N-(4-aminobutyl)acetamida clorhidrato
Descripción general
Descripción
El clorhidrato de N-acetilputrescina es un derivado de la putrescina, una poliamina que desempeña un papel crucial en las funciones celulares. Tiene la fórmula molecular C6H14N2O · HCl y un peso molecular de 166,65 g/mol . Este compuesto se utiliza principalmente en la investigación científica y tiene diversas aplicaciones en química, biología y medicina.
Aplicaciones Científicas De Investigación
El clorhidrato de N-acetilputrescina tiene varias aplicaciones de investigación científica:
Biomarcador para la enfermedad de Parkinson: Se ha identificado como un posible biomarcador para la enfermedad de Parkinson, ayudando en el diagnóstico y la comprensión de la patofisiología de la enfermedad.
Estudios metabólicos: Utilizado en estudios relacionados con el metabolismo de las poliaminas y su papel en las funciones celulares.
Investigación farmacológica: Investigado por sus posibles efectos terapéuticos e interacciones con diversos objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-acetilputrescina implica su papel como derivado de poliamina. Las poliaminas como la putrescina están involucradas en varios procesos celulares, incluida la expresión genética, el crecimiento celular y la diferenciación. El clorhidrato de N-acetilputrescina ejerce sus efectos al interactuar con componentes celulares como el ADN, el ARN y las proteínas, influyendo en su función y estabilidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de N-acetilputrescina se puede sintetizar mediante la acetilación de la putrescina. La reacción implica el uso de anhídrido acético o cloruro de acetilo como agentes acetilantes. La reacción se lleva a cabo típicamente en un solvente acuoso u orgánico a temperaturas controladas para garantizar la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el clorhidrato de N-acetilputrescina no están ampliamente documentados, el enfoque general implica reacciones de acetilación a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación para obtener el compuesto deseado en su forma de clorhidrato .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-acetilputrescina experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El compuesto se puede hidrolizar para producir putrescina y ácido acético.
Sustitución: Puede participar en reacciones de sustitución donde el grupo acetilo se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes
Hidrólisis: Generalmente implica el uso de agua o soluciones acuosas de ácido/base.
Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles en condiciones suaves a moderadas.
Productos principales
Hidrólisis: Produce putrescina y ácido acético.
Sustitución: Resulta en varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Putrescina: El compuesto original del clorhidrato de N-acetilputrescina, involucrado en procesos celulares similares.
Espermidina: Otra poliamina con funciones biológicas similares pero diferentes propiedades estructurales.
Espermina: Una poliamina superior con funciones más complejas en el metabolismo celular.
Singularidad
El clorhidrato de N-acetilputrescina es único debido a su estructura acetilada, que confiere diferentes propiedades químicas y reactividad en comparación con su compuesto original, la putrescina. Esta modificación permite su uso en aplicaciones de investigación específicas, como su función como biomarcador para la enfermedad de Parkinson .
Propiedades
IUPAC Name |
N-(4-aminobutyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECFEJUQZXMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499571 | |
| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-70-0 | |
| Record name | Monoacetyl-1,4-diaminobutane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)








![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

